(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Description
Ethyl Group at C6
The 6α-ethyl substituent introduces steric and electronic effects:
Hydroxypentyl Side Chain at C17
The 17β-(2R)-5-hydroxypentan-2-yl chain includes:
- Chirality : (2R)-configuration at the secondary alcohol, determined by the priority of substituents (hydroxyl > methyl > ethyl > hydrogen).
- Hydrogen Bonding : The 5-hydroxyl group enables intramolecular interactions, potentially stabilizing the side-chain conformation.
Stereochemical Assignment of Multiple Chiral Centers
The compound’s stereochemistry is defined by eight chiral centers (C3, C5, C6, C7, C8, C9, C10, C13, C14, C17), with configurations determined via:
- NMR Spectroscopy : NOESY and COSY experiments established spatial relationships between protons (e.g., axial H3β and H7β).
- Crystallography : X-ray diffraction confirmed the absolute configuration, aligning with the R/S descriptors for each center.
| Position | Configuration | Key Interactions |
|---|---|---|
| C3 | 3R | Hydrogen bond with C7-OH |
| C5 | 5S | Methyl group equatorial |
| C6 | 6S | Ethyl axial, adjacent to C5 methyl |
| C7 | 7R | Hydroxyl axial, H-bond donor |
Comparative Analysis with Classical Steroid Nuclei
vs. Cholic Acid
| Feature | Target Compound | Cholic Acid |
|---|---|---|
| Ring Junctions | 5α,10β,9α/10α | 5β,10β,9α/10α |
| Hydroxyl Groups | 3α,7α | 3α,7α,12α |
| Side-Chain Substituents | 17α-Ethyl, 17β-pentan-2-yl-5-hydroxy | 17α-CH₃ (no hydroxyl) |
Properties
IUPAC Name |
(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-GRVUFFLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272984 | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632118-70-7 | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3α,5β,6β,7α)-6-Ethylcholane-3,7,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enolization and Alkylation
-
Enolization : Treatment of 17α-hydroxyprogesterone with a base (e.g., potassium tert-butoxide) generates an enolate at C-3, enabling alkylation.
-
Ethylation at C-6 : Reaction with ethyl iodide or ethyl bromide in the presence of a phase-transfer catalyst introduces the ethyl group at C-6.
Side Chain Introduction at C-17
The (2R)-5-hydroxypentan-2-yl group is installed via a Grignard reaction or nucleophilic substitution :
-
Grignard Approach : Reaction of 17-ketosteroid intermediates with (R)-5-hydroxypent-2-ylmagnesium bromide under anhydrous conditions.
-
Substitution : Use of a tosylated hydroxypentane derivative with a palladium catalyst for stereoselective coupling.
Diol Group Installation
The 3,7-diol motif is introduced through sequential oxidation and reduction:
Oxidation of C-3 and C-7
Stereoselective Reduction
-
NaBH4 Reduction : Sodium borohydride selectively reduces the C-3 ketone to the (3R)-alcohol.
-
Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) ensures the (7R)-configuration is retained during reduction.
Stereochemical Control
The compound’s eight stereocenters require meticulous control:
Chiral Auxiliaries
Enzymatic Resolution
-
Lipase-Catalyzed Hydrolysis : Resolves racemic mixtures of intermediates, particularly for the C-17 side chain.
Purification and Characterization
Final purification employs:
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with ethanol/water gradients isolate the target compound.
-
Crystallization : Recrystallization from ethyl acetate/heptane mixtures enhances purity.
Characterization Data :
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 406.6 g/mol | HRMS |
| Melting Point | 201–202°C | DSC |
| Optical Rotation | [α]D²⁵ = +0.78 (CHCl3) | Polarimetry |
| 1H NMR (CDCl3) | δ 0.71 (s, H3-18), 0.91 (d, H3-26/27) | 500 MHz |
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
-
Side Chain Epimerization : Mitigated by low-temperature (−15°C) reactions during Grignard additions.
-
Over-Oxidation at C-7 : Controlled using substoichiometric KMnO4/NaIO4 mixtures.
-
Sublimation of Intermediates : Custom reaction vessels prevent loss of volatile intermediates like oxoCPP.
Industrial Scalability
Recent advances enable kilogram-scale production:
Chemical Reactions Analysis
- BAR501 Impurity may undergo various chemical reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions are not explicitly documented.
- The major products formed from these reactions would depend on the specific reaction pathways and conditions.
Scientific Research Applications
- BAR501 Impurity’s applications span several scientific fields:
Chemistry: It may serve as a tool compound for studying bile acid receptors.
Biology: Researchers might explore its effects on cellular signaling pathways.
Medicine: Investigating its impact on bile acid receptor-related diseases.
Industry: Potential applications in drug discovery or receptor-based therapies.
Mechanism of Action
- BAR501 Impurity exerts its effects by binding to the GP-BAR1 receptor .
- The molecular targets and downstream pathways involved in its activation are areas of ongoing research.
Comparison with Similar Compounds
Bile Acid Derivatives
Bile acids, such as those synthesized in and , feature hydroxylation at positions 3, 7, and 12 but differ in side-chain functionalization:
Phytosterols
Phytosterols like β-sitosterol () and stigmasterol () share the steroid backbone but differ in side-chain branching:
- β-Sitosterol (C29H50O): Side chain: (2R,5R)-5-ethyl-6-methylheptan-2-yl group. Bioactivity: Antioxidant and immunomodulatory effects. Key Difference: The target’s hydroxylated pentyl side chain may improve aqueous solubility compared to β-sitosterol’s fully alkylated chain .
- Stigmasterol ():
- Side chain: Unsaturated (E)-5-ethyl-6-methylhept-3-en-2-yl.
- Role: Membrane fluidity modulator in plants.
Hydroxy-Substituted Steroids
- Compound in :
- Allopregnanolone (): Substituents: 3-hydroxy and 17-ethenone groups. Role: Neurosteroid modulating GABA receptors.
Structural and Functional Analysis (Table 1)
*Calculated based on molecular formula.
Research Implications
- Synthetic Challenges : The target’s stereochemistry requires advanced methods like asymmetric hydroxylation () or transannular aldol reactions ().
- Biological Potential: Hydroxyl groups at 3 and 7 positions may enhance binding to nuclear receptors (e.g., estrogen or glucocorticoid receptors), while the 5-hydroxypentyl chain could improve pharmacokinetics .
- Comparative Toxicity : Unlike ferroptosis-inducing compounds (), this compound’s structural analogs (e.g., β-sitosterol) show low cytotoxicity, suggesting a favorable safety profile .
Biological Activity
The compound (3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological systems due to the presence of multiple functional groups.
Biological Activity Overview
Research into the biological activity of this compound has identified several potential effects on cellular and molecular processes:
- Cytotoxicity and Cell Proliferation : Studies have indicated that similar compounds can exhibit cytotoxic effects on various cell lines. For instance:
-
Hormonal Activity : Given its structural similarities to steroid-like compounds:
- It may influence hormonal pathways or act as a modulator for steroid receptors. This is particularly relevant in the context of cancer research where steroid hormones play a significant role in tumor growth and development.
-
Neuroprotective Effects : Some derivatives of cyclopenta[a]phenanthrene structures have been studied for neuroprotective properties:
- Investigations into their ability to protect neuronal cells from oxidative stress could provide insights into their utility in neurodegenerative diseases.
Case Study 1: Cytotoxic Effects
A study examining the cytotoxic effects of structurally similar compounds showed that they could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The specific compound's effects on apoptosis markers would need further investigation to establish its efficacy .
Case Study 2: Hormonal Modulation
Research into related compounds has shown that they can bind to steroid hormone receptors and modulate gene expression. This suggests that the compound may also exhibit similar properties. Further analysis using receptor assays could elucidate its role in hormonal signaling pathways .
Case Study 3: Neuroprotection
In vitro studies have indicated that certain derivatives can protect against oxidative stress-induced neuronal death. Exploring this compound's antioxidant capacity and its effects on neuronal survival could provide valuable insights into potential therapeutic applications for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodological Answer : Utilize single-crystal X-ray diffraction (SC-XRD) to resolve absolute stereochemistry. For example, a study on a related sterol from Chisocheton tomentosus confirmed configurations using SC-XRD at 100 K, achieving an R factor of 0.060 . Pair this with nuclear Overhauser effect (NOE) NMR experiments to cross-validate spatial arrangements of substituents like the 6-ethyl and 5-hydroxypentan-2-yl groups.
Q. What are the primary challenges in isolating this compound from natural sources?
- Methodological Answer : Isolation requires chromatographic techniques (e.g., HPLC with diode-array detection) to separate structurally similar congeners. For instance, extraction from plant matrices like Meliaceae species involves multi-step fractionation using silica gel and reverse-phase columns . Co-elution of steroidal analogs with near-identical polarities is a common hurdle.
Q. Which spectroscopic methods are critical for structural characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C29H50O for a related compound ), while ¹H/¹³C NMR identifies functional groups (e.g., hydroxyls at C3/C7). Infrared (IR) spectroscopy can distinguish hydroxyl stretches (~3200–3600 cm⁻¹) and cyclic ether bands if present.
Q. How can researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer : Cross-reference data across multiple studies and validate using computational tools like density functional theory (DFT)-predicted NMR shifts. For example, inconsistencies in methyl group chemical shifts may arise from solvent effects or crystallographic packing forces .
Q. What synthetic routes are feasible for producing analogs of this compound?
- Methodological Answer : Transannular aldol reactions can construct the fused tetracyclic core . Introduce the 5-hydroxypentan-2-yl side chain via Grignard addition to a ketone intermediate, followed by stereoselective reduction (e.g., using NaBH4/CeCl3).
Advanced Research Questions
Q. How does the 6-ethyl group influence the compound’s conformational stability in solution?
- Methodological Answer : Perform dynamic NMR studies to assess rotational barriers of the ethyl group. Compare NOESY correlations in DMSO-d6 vs. CDCl3 to evaluate solvent-dependent conformational locking . Molecular dynamics (MD) simulations can model steric interactions with the cyclopenta[a]phenanthrene core.
Q. What strategies mitigate oxidative degradation of the diol moieties during storage?
- Methodological Answer : Store under inert atmosphere (N2/Ar) at –20°C in amber vials. Add radical scavengers (e.g., BHT) to solutions. Stability studies using accelerated thermal degradation (40°C/75% RH) paired with LC-MS monitoring can identify degradation pathways .
Q. How can computational modeling predict the compound’s binding affinity to steroid receptors?
- Methodological Answer : Dock the compound into glucocorticoid or androgen receptor crystal structures (PDB: 1NHZ, 2AM9) using AutoDock Vina. Adjust force fields to account for hydroxyl hydrogen bonding and hydrophobic interactions with the ethyl/methyl substituents . Validate predictions with surface plasmon resonance (SPR) assays.
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls). For instance, conflicting cytotoxicity results may arise from varying assay endpoints (MTT vs. ATP luminescence). Use orthogonal assays (e.g., apoptosis markers) to confirm mechanisms .
Q. How can AI-driven platforms optimize the synthesis of this compound’s derivatives?
- Methodological Answer : Train machine learning models on reaction databases (e.g., Reaxys) to predict optimal conditions for introducing substituents. For example, AI can prioritize Pd-catalyzed cross-couplings for adding aromatic groups to the cyclopenta core while preserving stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
